Nickel dihydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- High theoretical specific capacity: Ni(OH)2 boasts a high theoretical specific capacity of around 293 mAh/g, which translates to the amount of electricity it can store per unit mass. This makes it a potential candidate for high-performance batteries .

- Excellent cycling stability: Ni(OH)2 exhibits good cycling stability, meaning it can undergo numerous charge and discharge cycles without significant degradation in its performance. This is crucial for batteries that need to last for a long time .

- Environmentally friendly: Ni(OH)2 is a relatively non-toxic and abundant material compared to other battery materials, making it an environmentally friendly option.

These properties have made Ni(OH)2 a subject of extensive research in the following areas:

Rechargeable Batteries:

Ni(OH)2 is a key component in nickel-metal hydride (Ni-MH) batteries, which are widely used in portable electronics and electric vehicles. The research focuses on improving the performance of Ni-MH batteries by:

- Developing new synthesis methods: Researchers are exploring ways to synthesize Ni(OH)2 with controlled morphology and improved electrochemical properties .

- Doping and modification: Doping Ni(OH)2 with other elements or modifying its structure can enhance its electrical conductivity and cycling stability .

Supercapacitors:

Ni(OH)2 is also being investigated for its potential in supercapacitors, which store energy through rapid electrostatic processes. Researchers are exploring ways to:

- Increase the surface area: Increasing the surface area of Ni(OH)2 can improve its capacitance, which is the ability to store electrical charge. This can be achieved by creating nanostructures with high porosity .

- Combine Ni(OH)2 with other materials: Combining Ni(OH)2 with other materials like carbon nanotubes can improve its electrical conductivity and cycling performance .

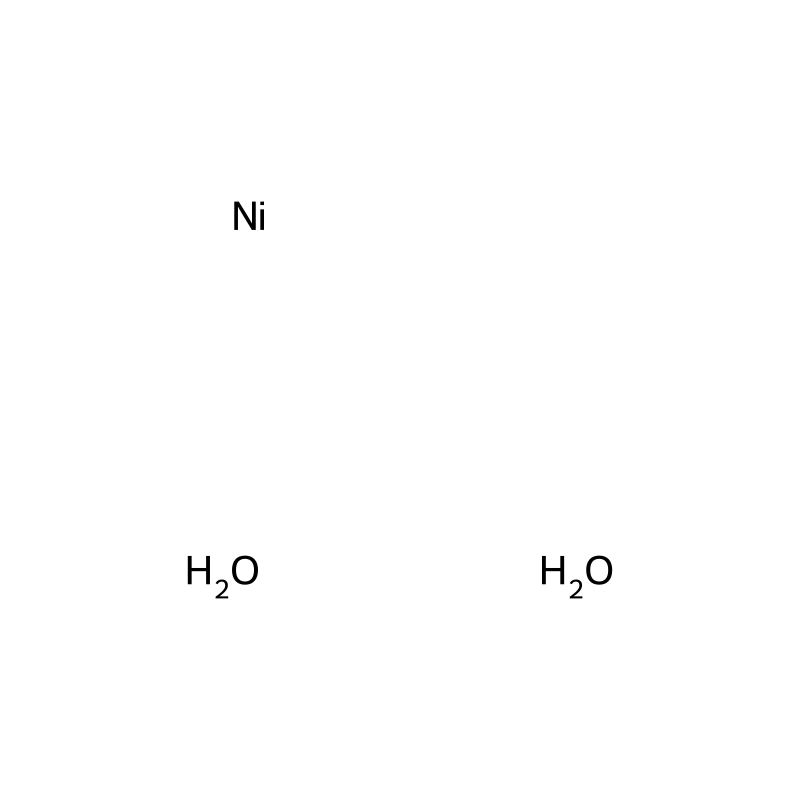

Nickel dihydroxide, also known as nickel(II) hydroxide, is an inorganic compound with the formula Ni(OH)₂. It appears as a lime-green solid and is notable for its electroactive properties, making it a critical component in various rechargeable battery technologies. Nickel dihydroxide exists in two primary polymorphic forms: alpha (α) and beta (β). The α form features layers of Ni(OH)₂ intercalated with anions or water, while the β form adopts a hexagonal close-packed structure of nickel and hydroxide ions. The mineral variant of nickel dihydroxide, known as theophrastite, was first discovered in Greece and is characterized by its translucent emerald-green crystals .

The key mechanism of action for nickel dihydroxide lies in its ability to reversibly store and release electrons during electrochemical reactions. This property makes it a vital electrode material in rechargeable batteries like nickel-metal hydride (NiMH) and nickel-cadmium (NiCd) batteries []. During discharge, the oxidation of Ni(OH)2 to NiOOH generates electrons that flow through the external circuit, powering devices. Conversely, during charging, the applied current reduces NiOOH back to Ni(OH)2, storing energy for later use.

- Oxidation to Nickel Oxyhydroxide:

- Decomposition Reaction:

Nickel dihydroxide can decompose upon heating to yield nickel oxide and water: - Acid-Base Reactions:

Nickel dihydroxide reacts with various acids to form corresponding nickel salts:- With hydrochloric acid:

- With sulfuric acid:

- With nitric acid:

- With hydrochloric acid:

These reactions are essential for understanding the compound's behavior in various applications, particularly in electrochemistry .

Nickel dihydroxide can be synthesized through several methods:

- Precipitation Method: This involves treating aqueous solutions of nickel(II) salts with alkaline solutions such as potassium hydroxide or sodium hydroxide. For example:

- Mixing nickel sulfate with sodium hydroxide produces a green precipitate of nickel dihydroxide.

- Electrochemical Methods: Nickel dihydroxide can also be produced via electrochemical deposition techniques, where an electric current induces the formation of the compound from nickel ions in solution.

- Controlled Precipitation: Varying the pH and temperature during precipitation can influence the phase selectivity (α or β forms) and structural properties of the resulting nickel dihydroxide .

Research into the interactions of nickel dihydroxide with other materials has revealed its potential role in enhancing catalytic activities. For instance, studies have shown that when coated on platinum surfaces, nickel dihydroxide can improve hydrogen evolution reaction kinetics by creating a favorable local chemical environment . Additionally, investigations into its interactions with various ions have highlighted its ability to reject impurities, enhancing durability in catalysis applications .

Several compounds share similarities with nickel dihydroxide, including:

| Compound Name | Formula | Key Properties |

|---|---|---|

| Cobalt(II) Hydroxide | Co(OH)₂ | Similar structure; used in batteries but less stable than Ni(OH)₂ |

| Manganese(II) Hydroxide | Mn(OH)₂ | Exhibits similar electrochemical properties; less common in batteries |

| Zinc Hydroxide | Zn(OH)₂ | Less electroactive; used primarily for topical applications |

| Iron(III) Hydroxide | Fe(OH)₃ | Often found in rust; not typically used in batteries |

Nickel dihydroxide is unique due to its specific polymorphic forms and superior electrochemical performance compared to these similar compounds. Its ability to stabilize during cycling in rechargeable batteries gives it a distinct advantage over others like cobalt or manganese hydroxides .

Chemical Precipitation Optimization Strategies

Chemical precipitation represents the most widely employed method for synthesizing nickel dihydroxide, involving the controlled addition of a basic solution to a nickel salt solution or vice versa [1]. The precipitation process occurs when the hydroxide anion concentration exceeds the solubility limit, leading to the formation of nickel dihydroxide precipitate [1]. The phase and crystallinity of the resulting product are fundamentally determined by several critical parameters including solution concentrations, nickel salt selection, base solution composition, reaction temperature, and solution pH during precipitation [1] [5].

Temperature control during precipitation significantly influences phase formation, with precipitation at room temperature favoring the formation of alpha-nickel dihydroxide, while elevated temperatures produce mixed-phase alpha/beta or pure beta-nickel dihydroxide materials [1] [5]. Research demonstrates that the precipitation process initially produces alpha-nickel dihydroxide, but this initial product rapidly undergoes chemical aging at high temperatures to transform into the more crystalline beta-phase [1]. The formation of pure beta-nickel dihydroxide through chemical precipitation generally requires temperatures near or above the boiling point of water [1] [5].

The selection of nickel salt and basification agent profoundly affects the product structure [1]. For instance, basification of nickel nitrate with urea at 90 degrees Celsius yields alpha-nickel dihydroxide precipitate despite the high temperature, presumably due to the incorporation of nitrate and cyanate anions into the interlayer space during precipitation [1]. The precipitation pH value serves as a key factor affecting crystal and chemical structure characteristics, with structural characteristics such as degree of crystallinity, crystalline lattice disorders, crystallite size, and crystal growth orientation being strongly related to pH values [19] [21].

Under relatively high pH values, synthesized nickel dihydroxide materials possess reduced crystallite size and lower thermal stability, with more crystalline defects compared to materials synthesized at lower pH values [19]. Research indicates that materials with smaller crystallite sizes exhibit higher decomposition reaction rates and lower decomposition temperatures [19]. The crystal growth orientation also depends on pH values, with the predominant reflection changing from specific crystallographic planes as pH increases [19].

Table 1: Chemical Precipitation Parameters and Product Characteristics

| Nickel Salt | Base | Temperature (°C) | pH | Product Phase | Crystallite Size | Thermal Stability |

|---|---|---|---|---|---|---|

| Nickel Nitrate | Sodium Hydroxide | 22 | 7.25 | Alpha-Nickel Dihydroxide | Large | High |

| Nickel Nitrate | Sodium Hydroxide | 22 | 10.50 | Alpha-Nickel Dihydroxide | Medium | Medium |

| Nickel Nitrate | Sodium Hydroxide | 22 | 11.50 | Alpha-Nickel Dihydroxide | Small | Low |

| Nickel Nitrate | Potassium Hydroxide | 90 | - | Beta-Nickel Dihydroxide | Variable | Medium |

| Nickel Chloride | Ammonium Hydroxide | 100 | - | Beta-Nickel Dihydroxide | Variable | Medium |

Electrochemical Deposition Techniques

Electrochemical deposition provides a sophisticated approach for tailored synthesis of nickel dihydroxide nanostructures with controlled crystallographic orientations [3]. Two distinct electrodeposition approaches have been developed: direct electrochemical generation of hydroxide ions in the presence of nickel ions, resulting in disordered alpha-phase nickel dihydroxide nanoparticles through precipitation, and indirect electrodeposition of nickel nanoparticles subsequently converted to nickel dihydroxide through potential cycling in alkaline media to form the thermodynamically favorable ordered beta-phase nickel dihydroxide nanoparticles [3].

The direct approach involves electrochemical generation of hydroxide ions at millimolar concentrations in the presence of nickel ions, leading to the formation of disordered alpha-phase nickel dihydroxide nanoparticles by precipitation [3]. This method demonstrates remarkable electrocatalytic activity with excellent specific activities of approximately 2.8 kiloamperes per gram for methanol and 3.7 kiloamperes per gram for ethanol oxidation [3]. In contrast, nanoparticles produced by the indirect approach show specific activity values about an order of magnitude lower [3].

Electrochemical precipitation parameters significantly influence the characteristics of the synthesized nickel dihydroxide [30]. Current density serves as a critical parameter controlling particle size and electrochemical properties, with materials synthesized at 200 amperes per square meter demonstrating smaller particle size and superior discharge electrochemical properties compared to those generated at 500 amperes per square meter [30]. The effect of agitation in catholyte also influences discharge properties, with products synthesized from agitated catholyte exhibiting improved tap density of 1.24 grams per cubic centimeter and enhanced discharge capacity of 254 milliampere-hours per gram of nickel dihydroxide [30].

Research demonstrates that electrochemical synthesis enables precise control over phase composition, with mixed-phase materials offering superior electrochemical performance compared to single-phase materials [30]. The electrochemical approach allows for engineering of nickel dihydroxide products by regulating process parameters to achieve desired structural and performance characteristics [30].

Table 2: Electrochemical Deposition Parameters and Product Properties

| Current Density (A/m²) | Catholyte Agitation | Particle Size | Tap Density (g/cc) | Discharge Capacity (mAh/g) |

|---|---|---|---|---|

| 200 | No | Small | 1.10 | 240 |

| 200 | Yes | Small | 1.15 | 245 |

| 500 | No | Large | 1.18 | 235 |

| 500 | Yes | Large | 1.24 | 254 |

Hydrothermal/Solvothermal Crystal Growth

Hydrothermal synthesis represents a high-temperature, high-pressure method for producing highly crystalline nickel dihydroxide materials [4] [5]. This technique involves heating aqueous solutions containing nickel salts and precipitating agents in sealed vessels at temperatures typically exceeding 100 degrees Celsius [4]. The hydrothermal growth mechanism involves nucleation of nickel dihydroxide nanocrystals on substrate surfaces due to high surface energy and thermodynamic instability, followed by dipole interaction-driven aggregation and crystallization [4].

Temperature control during hydrothermal synthesis critically influences crystallization characteristics [4]. Research demonstrates that slower cooling rates provide more time for atomic diffusion, resulting in more ordered crystal structures with enhanced crystallization [4]. Studies show that cooling rates of 10 degrees Celsius per hour produce materials with significantly higher diffraction peak intensities compared to faster cooling rates of 100 degrees Celsius per hour [4].

Solvothermal synthesis utilizes organic solvents or solvent mixtures to control morphology and nanostructure [8]. The ratio of organic solvent to water serves as a structure-directing parameter, with specific ratios producing unique microspherical architectures with high supercapacitance and excellent capacitance retention [8]. Tertiary butanol-water mixtures in ratios of 9:1 have been successfully employed to synthesize materials with specific surface areas exceeding 300 square meters per gram [8].

The hydrothermal method enables synthesis of various nickel dihydroxide phases depending on reaction conditions [7]. Lower concentrations of complexing agents and specific concentration ratios favor formation of beta-nickel dihydroxide-based powders, while higher concentrations lead to formation of layered nickel dihydroxide in alpha-modification [7]. Temperature, pH value, solution concentration, and reaction time all influence the final crystalline appearance and properties [4].

Table 3: Hydrothermal/Solvothermal Synthesis Conditions and Results

| Method | Temperature (°C) | Time (h) | Solvent System | Cooling Rate (°C/h) | Phase | Surface Area (m²/g) |

|---|---|---|---|---|---|---|

| Hydrothermal | 120 | 19 | Water | 100 | Beta | 165 |

| Hydrothermal | 120 | 19 | Water | 25 | Beta | 180 |

| Hydrothermal | 120 | 19 | Water | 10 | Beta | 200 |

| Solvothermal | 120 | 19 | Tertiary Butanol:Water (9:1) | Natural | Mixed | 300 |

| Solvothermal | 190 | 24 | Ethanol | Natural | Alpha | 250 |

Microwave-Assisted and Sonochemical Synthesis

Microwave-assisted synthesis offers rapid, energy-efficient production of nickel dihydroxide nanomaterials with enhanced reaction rates and improved product quality [10] [12]. This technique provides several advantages including enhanced reaction rate, rapid volumetric heating, improved product quality, decreased reaction times, high yield, energy saving, and morphology controllability [12]. Microwave energy is delivered directly to the material volume through molecular interaction with the electromagnetic field, enabling uniform and rapid heating of thick materials [12].

The microwave-assisted hydrothermal method enables synthesis of nickel dihydroxide nanosheets under mildly acidic conditions with precise control over reaction temperature and time [10]. Research demonstrates that reaction temperature and time strongly influence material structure and product yield, with higher temperatures increasing reaction yield, lowering interlayer spacing, increasing crystalline domain size, and shifting vibrational mode frequencies [10]. Longer reaction times increase reaction yields and result in similar crystalline domain sizes [10].

Synthesis parameters significantly affect the morphology and properties of microwave-synthesized materials [12]. Studies show that heating at 220 degrees Celsius for 90 minutes produces different characteristics compared to 150 degrees Celsius for 10 minutes, with temperature and time combinations determining final nanoflake morphology [12]. The microwave method enables synthesis of alpha-nickel dihydroxide nanoflakes with controlled thickness and surface characteristics [12].

Sonochemical synthesis utilizes ultrasonic irradiation to promote chemical reactions and control particle formation [11] [13]. Ultrasound-assisted methods create high-temperature hotspots leading to diffusion and growth of nickel on particle surfaces, resulting in raspberry-like nickel fine particles [11]. The sonochemical approach enables direct reduction pathways without intermediate formation, representing a dispersant-free, low-temperature process for synthesizing nickel fine particles [11].

Ultrasound frequency significantly influences product characteristics, with low-frequency ultrasound irradiation favoring formation of fine nickel particles [11]. The formation of instantaneous and localized reactions at hotspots contributes to inhibiting particle growth while enabling direct reduction pathways [11]. Different ultrasound frequencies and water-bath temperatures produce particles with varying morphologies and sizes [11].

Table 4: Microwave-Assisted and Sonochemical Synthesis Parameters

| Method | Power/Frequency | Temperature (°C) | Time (min) | Product Morphology | Yield | Crystalline Domain Size |

|---|---|---|---|---|---|---|

| Microwave | 700 W | 150 | 10 | Nanoflakes | Medium | Small |

| Microwave | 700 W | 150 | 30 | Nanoflakes | Medium | Medium |

| Microwave | 700 W | 220 | 30 | Nanoflakes | High | Medium |

| Microwave | 700 W | 220 | 90 | Nanoflakes | High | Large |

| Sonochemical | 24 kHz | 20 | 1440 | Raspberry-like | Low | Small |

| Sonochemical | 24 kHz | 40 | 1440 | Raspberry-like | Medium | Medium |

| Sonochemical | 24 kHz | 60 | 1440 | Raspberry-like | High | Large |

Template-Directed Nanomorphology Control

Template-directed synthesis enables precise control over nickel dihydroxide morphology and nanostructure through the use of various templating agents and approaches [17] [18]. Surfactant-assisted methods provide effective means for synthesizing nickel dihydroxide nanosheets with controlled hexagonal island shapes and specific thickness ranges [17]. These methods enable rapid synthesis with nanosheets measuring 3-6 nanometers in thickness, exhibiting curly and wrinkled morphology with increasing surfactant concentration [17].

The template approach utilizes double templating systems combining surfactant self-assembled thin films with foam structures produced by chemical reducing agents [18]. This methodology produces two-dimensional nanoflakes of mesoporous nickel/nickel dihydroxide with amorphous mesoporous structure and high specific surface area of 165 square meters per gram [18]. The template-directed approach significantly enhances electrocatalytic activity compared to materials synthesized without templates [18].

Anodized aluminum oxide templates enable electrodeposition of nickel dihydroxide nanowire arrays with both open-ended and closed-ended structures [25]. Open-ended nanowire arrays demonstrate superior electrochemical activity with enhanced transmittance modulation and faster activation compared to closed-ended structures and thin films [25]. The template method demonstrates that porosity interconnectivity and electrolyte exposure are crucial for optimal electrochemical performance [25].

Research shows that template-directed synthesis enables formation of stacked nickel dihydroxide hexagonal nanoplates with controlled edge lengths through simple hydrothermal routes [28]. The stacked structure comprises parallel nickel dihydroxide hexagonal nanoplates along specific crystallographic directions, with each parallel nanoplate having single-crystal structure and specific exposed planes [28]. Formation mechanisms involve dissolution-reprecipitation reactions leading to elongation of hexagonal nanosheets in specific directions [15].

Surfactant concentration serves as a critical parameter controlling final morphology, with materials exhibiting morphological transitions from hexagonal shapes to rectangular nanosheets depending on reaction conditions [15]. The template-directed approach enables synthesis of materials with tailored functionalities by controlling size, morphology, and structure [17].

Table 5: Template-Directed Synthesis Parameters and Morphological Outcomes

| Template Type | Surfactant Concentration | Temperature (°C) | Time (h) | Morphology | Thickness (nm) | Surface Area (m²/g) |

|---|---|---|---|---|---|---|

| Surfactant Film | Low | 25 | 2 | Hexagonal Sheets | 3-4 | 120 |

| Surfactant Film | Medium | 25 | 2 | Curly Sheets | 4-5 | 140 |

| Surfactant Film | High | 25 | 2 | Wrinkled Sheets | 5-6 | 165 |

| Double Template | Variable | 25 | 12 | Mesoporous Flakes | 10 | 165 |

| Aluminum Oxide | - | 25 | 4 | Nanowire Arrays | 50-100 | 200 |

| Hydrothermal | - | 120 | 12 | Stacked Hexagonal | 20-30 | 180 |

Nickel dihydroxide exhibits well-defined magnetic characteristics that fundamentally govern its electronic and structural properties. The compound adopts an A-type antiferromagnetic ground state below its Néel temperature of approximately 26-30 K [1] [2] [3] [4]. This magnetic ordering consists of ferromagnetically coupled nickel ions within individual hydroxide layers (ab-plane), while adjacent layers along the c-axis display antiferromagnetic coupling [1] [2] [3].

Experimental magnetic susceptibility measurements reveal a paramagnetic Curie temperature (θp) of -22.3 K, indicating the antiferromagnetic nature of the material [3]. The effective paramagnetic moment is determined to be 3.04 μB per nickel ion, consistent with the expected value for high-spin d8 Ni2+ ions [3]. First-principles density functional theory calculations predict local magnetic moments on nickel atoms of approximately 1.7-1.8 μB [3] [5].

The intralayer magnetic exchange coupling constant (J1/kB) has been calculated at 2.46 K, showing excellent agreement with experimental values of 2.70 K [3]. The positive sign of J1 correctly predicts ferromagnetic intralayer interactions, validating the A-type antiferromagnetic structure. These magnetic interactions occur through superexchange mechanisms mediated by hydroxyl oxygen atoms [1] [3].

Table 1: Magnetic Properties and Antiferromagnetic Behavior

| Property | Value | Reference |

|---|---|---|

| Magnetic Ground State | A-type Antiferromagnetic | [1] [2] [3] [5] |

| Magnetic Structure Type | Ferromagnetic ab layers with AFM coupling along c-axis | [1] [2] [3] |

| Néel Temperature (TN) | 26-30 K | [6] [3] [4] |

| Paramagnetic Curie Temperature (θp) | -22.3 K | [3] |

| Effective Magnetic Moment (μeff) | 3.04 μB/Ni ion | [3] |

| Magnetic Moment on Ni atoms | 1.7-1.8 μB | [3] [5] |

| Intralayer Exchange Coupling (J1/kB) | 2.46 K (calc), 2.70 K (exp) | [3] |

| Exchange Interaction Type | Ferromagnetic intralayer, antiferromagnetic interlayer | [1] [2] [3] |

Vibrational Spectroscopy Signatures (Raman/IR)

Nickel dihydroxide exhibits characteristic vibrational modes that provide detailed structural information through both Raman and infrared spectroscopy. The zone-center optical phonon modes are classified according to the D3d point group symmetry as 2A1g ⊕ 2Eg ⊕ 2A2u ⊕ 2Eu, where A2u and Eu modes are infrared-active, while A1g and Eg modes are Raman-active [3] [5].

Raman Spectroscopy Analysis: The Raman spectrum displays distinct bands corresponding to translational and rotational lattice modes. Key Raman-active frequencies include A1g modes at 445 cm⁻¹ (translational lattice mode) and 3570-3600 cm⁻¹ (hydroxyl stretching vibration) [3] [5] [7] [8]. The Eg modes appear at 310-316 cm⁻¹ (translational lattice mode) and 868-880 cm⁻¹ (rotational lattice mode) [3] [5] [7] [8].

Infrared Spectroscopy Characteristics: Infrared-active modes show strong absorption bands at characteristic frequencies. The A2u modes exhibit bands at approximately 418-440 cm⁻¹ (translational lattice mode) and 3636-3643 cm⁻¹ (hydroxyl stretching vibration) [3] [5] [7]. Eu modes are observed at 332-354 cm⁻¹ (translational lattice mode) and 496-530 cm⁻¹ (rotational lattice mode) [3] [5] [7].

A particularly significant feature is the highly polar Eu mode centered around 510 cm⁻¹, which has been identified as a rotational mode that primarily governs the strong dielectric anisotropy observed in nickel dihydroxide [3] [5]. This mode contributes approximately 39% to the static dielectric constant.

Table 2: Vibrational Spectroscopy Signatures

| Mode Type | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| A1g (Raman) | 445 | 445 | Translational lattice mode | [3] [5] [7] [8] |

| A1g (Raman) | 3600 | 3570 | OH stretching vibration | [3] [5] [7] [8] |

| Eg (Raman) | 316 | 310 | Translational lattice mode | [3] [5] [7] [8] |

| Eg (Raman) | 868 | 880 | Rotational lattice mode | [3] [5] [7] [8] |

| A2u (IR) | 418 | 440 | Translational lattice mode | [3] [5] [7] |

| A2u (IR) | 3643 | 3636 | OH stretching vibration | [3] [5] [7] |

| Eu (IR) | 354 | 332 | Translational lattice mode | [3] [5] [7] |

| Eu (IR) | 496 | 530 | Rotational lattice mode | [3] [5] [7] |

| Highly polar Eu mode | 510 | 510 | Rotational mode governing dielectric anisotropy | [3] [5] |

Electronic Band Structure and Optical Properties

Nickel dihydroxide demonstrates semiconducting behavior with a direct band gap located at the Γ point. Density functional theory calculations predict a band gap energy of 2.70-2.90 eV [3] [5], which aligns well with experimental ultraviolet spectroscopy measurements yielding values of 3.0-3.5 eV [3] [9] [10] [11]. The material exhibits negative uniaxial semiconductor characteristics, with both the valence band maximum and conduction band minimum positioned at the Γ point [3] [5].

Electronic Dielectric Properties: The electronic dielectric response shows relatively isotropic behavior with ε∞⊥ = 3.55 and ε∞∥ = 3.30, corresponding to refractive indices of [1.88, 1.88, 1.82] [3] [5]. This near-isotropy contrasts sharply with the static dielectric tensor, which exhibits significant anisotropy.

Static Dielectric Characteristics: The static dielectric constants demonstrate pronounced anisotropy with ε0⊥ = 6.83 and ε0∥ = 4.23 [3] [5]. This anisotropy arises primarily from ionic contributions, particularly the highly polar Eu mode at 510 cm⁻¹. The dielectric response is predominantly electronic along the optical axis (c-direction) while being both electronic and ionic in the perpendicular plane.

Optical Absorption Properties: Beta-nickel dihydroxide exhibits multiple optical absorption bands including a band gap absorption at 245 nm and characteristic d-d transitions at 312 nm, 386 nm, and a broad band centered at 670 nm [9]. These transitions reflect the electronic structure of Ni2+ ions in the octahedral coordination environment.

Table 3: Electronic Band Structure and Optical Properties

| Property | Value | Reference |

|---|---|---|

| Band Gap Type | Direct semiconductor | [3] [5] [12] [11] |

| Band Gap Energy (DFT calc) | 2.70-2.90 eV | [3] [5] |

| Band Gap Energy (Experimental) | 3.0-3.5 eV | [3] [9] [10] [11] |

| Band Gap Location | Γ point | [3] [5] |

| Electronic Character | Negative uniaxial semiconductor | [3] [5] |

| Optical Absorption (β-Ni(OH)2) | 245 nm (band gap), 312 nm, 386 nm, 670 nm (d-d transitions) | [9] |

| Electronic Dielectric Constant (ε∞⊥) | 3.55 | [3] [5] |

| Electronic Dielectric Constant (ε∞∥) | 3.30 | [3] [5] |

| Static Dielectric Constant (ε0⊥) | 6.83 | [3] [5] |

| Static Dielectric Constant (ε0∥) | 4.23 | [3] [5] |

| Refractive Index | [1.88, 1.88, 1.82] | [3] [5] |

| Optical Character | Negative uniaxial trigonal crystal | [3] [5] |

Electrical Conductivity Mechanisms

Nickel dihydroxide exhibits p-type semiconductor behavior with inherently poor electrical conductivity due to its wide band gap [13] [14]. The charge transport mechanisms are fundamentally governed by the layered crystal structure and the presence of structural defects.

Charge Transport Characteristics: The primary conduction mechanism operates through an electron hopping process between nickel sites [15] [16] [17]. The electrical response demonstrates directional dependence, with electronic conduction predominantly occurring along the c-axis while ionic transport dominates in the ab-plane [3] [5]. This anisotropic behavior reflects the layered structure where hydroxide layers are held together by weaker interlayer interactions.

Defect-Enhanced Conductivity: Structural defects, particularly stacking faults and crystalline disorders, significantly enhance the electrical conductivity and electrochemical performance [18] [19]. These defects create additional pathways for charge transport and improve the material's chargeability. The presence of growth and deformation faults in the hexagonal oxygen packing facilitates proton mobility and electronic conduction [18] [20].

Temperature and Carrier Concentration Dependencies: Electrical conductivity exhibits a slight decrease with increasing temperature at fixed carrier concentrations, typical of semiconductor behavior [21]. However, conductivity increases substantially with higher charge carrier concentrations, indicating that doping or defect engineering can significantly improve electrical performance [21].

Composite Enhancement Strategies: To overcome the intrinsic poor conductivity, nickel dihydroxide is frequently combined with highly conductive materials such as graphene, carbon nanotubes, or metallic substrates [22] [14] [23] [24]. These composite structures facilitate rapid electron transport between active nickel dihydroxide sites and current collectors, enabling high-performance electrochemical applications.

Table 4: Electrical Conductivity Mechanisms

| Property | Value | Reference |

|---|---|---|

| Electrical Character | p-type semiconductor | [13] [14] |

| Conductivity Type | Poor intrinsic conductivity | [14] [23] |

| Conductivity Enhancement | Enhanced by structural defects and stacking faults | [18] [19] |

| Charge Transport Mechanism | Electron hopping mechanism | [15] [16] [17] |

| Electronic vs Ionic Response | Electronic along c-axis, ionic in ab-plane | [3] [5] |

| Conductivity with Defects | Improved chargeability and electronic conductivity | [18] |

| Temperature Dependence | Slightly decreasing with temperature at fixed carrier concentration | [21] |

| Charge Carrier Density Effect | Increases with carrier concentration | [21] |

Mechanical Stability Under Stress Conditions

Nickel dihydroxide demonstrates inherent mechanical stability based on its hexagonal brucite-type crystal structure (CdI2 structure type) with lattice parameters a = 3.13 Å and c = 4.63 Å [3] [5] [25]. The material satisfies the Born mechanical stability criteria for trigonal crystals, confirming its structural integrity under normal conditions [3] [5].

Structural Defect Influence: The mechanical properties are significantly influenced by the presence of stacking faults within the crystal structure. Two primary types of stacking faults have been identified: growth faults and deformation faults, corresponding to face-centered cubic oxygen sequences within the hexagonal oxygen packing [18] [19] [20]. These defects, while affecting mechanical properties, paradoxically improve electrochemical behavior and electrical conductivity [18] [20].

Crystallite Size Effects: Mechanical stability demonstrates a strong dependence on crystallite size. Smaller crystallites exhibit reduced thermal stability with lower decomposition temperatures and higher decomposition rates [26] [19]. This size-dependent behavior affects both the mechanical integrity and electrochemical performance of the material.

Stress-Induced Deformation: Under electrochemical cycling conditions, nickel dihydroxide undergoes structural reconstruction that can introduce mechanical strain [27]. The material experiences repetitive lattice parameter changes during charge-discharge cycles, with transformations between Ni(OH)2 (a = 3.126 Å, c = 4.605 Å) and NiOOH (a = 2.81 Å, c = 4.84 Å) states [27].

Strain Engineering Applications: Recent studies demonstrate that controlled introduction of defects and strains can enhance mechanical reliability. Corrugated nanosheet morphologies with tensile strains of 1.3-2.3% show improved crack resistance and mechanical integrity compared to flat structures [27]. The energy release rate for crack propagation is significantly reduced in corrugated configurations, indicating enhanced mechanical stability under stress conditions.

Table 5: Mechanical Stability Under Stress Conditions

| Property | Value | Reference |

|---|---|---|

| Crystal Structure | Hexagonal brucite-type (CdI2 structure) | [3] [5] [25] |

| Lattice Parameters | a = 3.13 Å, c = 4.63 Å | [3] [5] |

| Mechanical Stability | Mechanically stable (satisfies Born stability criteria) | [3] [5] |

| Structural Defects | Growth and deformation faults in oxygen packing | [18] [19] [20] |

| Thermal Stability | Lower stability with smaller crystallite size | [26] [19] |

| Crystallite Size Effect | Smaller crystallites have lower decomposition temperature | [26] |

| Stacking Faults | Improve electrochemical behavior and conductivity | [18] [20] |

| Deformation Behavior | Structural reconstruction under electrochemical cycling | [27] |

Physical Description

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (91.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (99.53%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341 (99.53%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (99.53%): May cause cancer [Danger Carcinogenicity];

H360 (99.53%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (99.53%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (82.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

All other petroleum and coal products manufacturing

Computer and electronic product manufacturing

Electrical equipment, appliance, and component manufacturing

Material Recovery Facility

Miscellaneous manufacturing

Primary metal manufacturing

Transportation equipment manufacturing

Nickel hydroxide (Ni(OH)2): ACTIVE